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Compound of Interest

Compound Name:
Benzyl (4-bromo-2-

methylphenyl)carbamate

Cat. No.: B581506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Benzyl (4-bromo-2-methylphenyl)carbamate (CAS No. 1245563-07-8) is a versatile

chemical intermediate with significant potential in the synthesis of complex organic molecules,

particularly in the fields of medicinal chemistry and agrochemical research. Its structure

incorporates a benzyl carbamate protecting group, a synthetically useful aryl bromide, and a

methyl-substituted phenyl ring, offering multiple avenues for chemical modification. These

application notes provide an overview of its properties, potential applications, and detailed

protocols for its use in key synthetic transformations.

Chemical Properties and Data
Benzyl (4-bromo-2-methylphenyl)carbamate is a stable solid at room temperature. The

presence of the aryl bromide functionality makes it an excellent substrate for various palladium-

catalyzed cross-coupling reactions, while the benzyl carbamate group serves as a robust

protecting group for the aniline nitrogen, which can be removed under standard hydrogenolysis

conditions.
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Property Value

CAS Number 1245563-07-8

Molecular Formula C₁₅H₁₄BrNO₂

Molecular Weight 320.18 g/mol

Appearance Off-white to white solid

Solubility
Soluble in common organic solvents (e.g., DCM,

THF, DMF, Ethyl Acetate)

Storage Store in a cool, dry place away from light

Note: Experimental physical properties such as melting point and boiling point are not readily

available in published literature and should be determined empirically.

Potential Applications
The structural features of Benzyl (4-bromo-2-methylphenyl)carbamate make it a valuable

intermediate for the synthesis of a range of target molecules, including:

Kinase Inhibitors: The substituted aniline core is a common scaffold in many kinase

inhibitors. The aryl bromide allows for the introduction of various heterocyclic and aryl

moieties found in pharmacologically active compounds targeting kinases.

Agrochemicals: The bromo- and methyl-substituted phenyl ring can be found in the

structures of some herbicides and fungicides. This intermediate can serve as a building block

for the synthesis of novel agrochemical candidates.

Materials Science: The diaryl amine or biaryl structures that can be synthesized from this

intermediate may have applications in organic electronics and materials science.

Experimental Protocols
The following protocols are generalized procedures for common reactions involving

intermediates like Benzyl (4-bromo-2-methylphenyl)carbamate. Researchers should

optimize these conditions for their specific substrates and desired outcomes.
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Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of the

aryl bromide with a boronic acid or ester. This reaction is fundamental for the formation of C-C

bonds and the synthesis of biaryl compounds.

Reaction Scheme:

Materials:

Reagent/Solvent Typical Quantity (for 1 mmol scale)

Benzyl (4-bromo-2-methylphenyl)carbamate 320 mg (1 mmol)

Arylboronic acid 1.2 - 1.5 mmol

Palladium Catalyst (e.g., Pd(PPh₃)₄) 0.02 - 0.05 mmol (2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃) 2 - 3 mmol

Solvent (e.g., Toluene/Water or Dioxane/Water) 10 mL

Procedure:

To a dry reaction flask, add Benzyl (4-bromo-2-methylphenyl)carbamate, the arylboronic

acid, and the base.

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress

by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the crude product by

column chromatography on silica gel.
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Workflow for Suzuki-Miyaura Cross-Coupling.

Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of the aryl

bromide, forming a C-N bond. This is a powerful method for synthesizing diaryl amines or alkyl-

aryl amines.

Reaction Scheme:

Materials:

Reagent/Solvent Typical Quantity (for 1 mmol scale)

Benzyl (4-bromo-2-methylphenyl)carbamate 320 mg (1 mmol)

Amine (R₂NH) 1.2 - 1.5 mmol

Palladium Catalyst (e.g., Pd₂(dba)₃) 0.01 - 0.02 mmol (1-2 mol% Pd)

Ligand (e.g., XPhos, RuPhos) 0.02 - 0.04 mmol

Base (e.g., NaOtBu, K₃PO₄) 1.5 - 2 mmol

Anhydrous Solvent (e.g., Toluene, Dioxane) 10 mL
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Procedure:

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a

dry reaction flask.

Add Benzyl (4-bromo-2-methylphenyl)carbamate and the anhydrous solvent.

Add the amine to the reaction mixture.

Seal the flask and heat the reaction to the desired temperature (typically 80-110 °C).

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and quench with saturated aqueous

ammonium chloride.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure and purify the crude product by

column chromatography on silica gel.
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Reactants Catalytic Cycle
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Simplified Buchwald-Hartwig Amination Pathway.
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Deprotection of the Benzyl Carbamate
This protocol describes the removal of the benzyl carbamate (Cbz) protecting group to yield the

free aniline. Hydrogenolysis is the most common and effective method for this transformation.

Reaction Scheme:

Materials:

Reagent/Solvent Typical Quantity (for 1 mmol scale)

Benzyl (4-R-2-methylphenyl)carbamate 1 mmol

Palladium on Carbon (10% Pd/C) 10-20 mol%

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate) 15 mL

Hydrogen (H₂) Balloon or H₂ atmosphere

Procedure:

Dissolve the benzyl carbamate derivative in the chosen solvent in a flask suitable for

hydrogenation.

Carefully add the Pd/C catalyst.

Evacuate the flask and backfill with hydrogen gas (repeat three times).

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at

room temperature.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the

Pd/C catalyst.

Wash the Celite® pad with the reaction solvent.
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Combine the filtrates and concentrate under reduced pressure to obtain the deprotected

aniline product.

Start with
Cbz-protected Aniline

Dissolve in Solvent
(e.g., MeOH, EtOAc)

Add Pd/C Catalyst

Introduce H₂ Atmosphere
(Balloon or Parr Shaker)

Stir Vigorously at RT

Monitor Reaction
(TLC/LC-MS)

Reaction Incomplete

Filter through Celite®
to remove Pd/C

Reaction Complete

Concentrate Filtrate

Obtain Free Aniline
Product
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Logical Flow for Cbz Deprotection.

Safety Information
Hazard Statements: Based on data for similar compounds, Benzyl (4-bromo-2-
methylphenyl)carbamate may be harmful if swallowed, cause skin irritation, and cause

serious eye irritation.

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and

face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the

supplier.

Disclaimer: These application notes are intended for informational purposes only and should be

used by qualified professionals. The experimental protocols are illustrative and may require

optimization. All chemical manipulations should be carried out with appropriate safety

precautions.

To cite this document: BenchChem. [Application Notes and Protocols for Benzyl (4-bromo-2-
methylphenyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581506#using-benzyl-4-bromo-2-methylphenyl-
carbamate-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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